molecular formula C16H19N3O2S2 B2827699 N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-20-7

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2827699
CAS No.: 864918-20-7
M. Wt: 349.47
InChI Key: PUJUWMUTEIBLSO-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound characterized by the presence of a tetrahydrofuran ring, a thiadiazole ring, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent under acidic or basic conditions to form the tetrahydrofuran-2-ylmethyl intermediate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and an oxidizing agent to form the 1,2,4-thiadiazole ring.

    Coupling Reaction: The final step involves the coupling of the tetrahydrofuran-2-ylmethyl intermediate with the thiadiazole ring through a thioacetamide linkage. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-((tetrahydrofuran-2-yl)methyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-((tetrahydrofuran-2-yl)methyl)-2-((3-(phenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the m-tolyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrofuran moiety and a thiadiazole ring. Its molecular formula is C15H18N4OSC_{15}H_{18}N_4OS, with a molecular weight of 302.39 g/mol. The presence of the thiadiazole ring is significant as this class of compounds has been associated with various biological activities.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit notable antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, indicating superior antibacterial activity .

Anticancer Activity

Several studies have investigated the anticancer properties of thiadiazole derivatives. In vitro assays using cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have revealed that some derivatives possess significant cytotoxic effects. For example, one study reported an IC50 value of 0.28 µg/mL against MCF-7 cells for a closely related compound . The mechanism of action is believed to involve the inhibition of tubulin polymerization, disrupting cancer cell mitosis .

Antinociceptive Effects

Thiadiazole derivatives have also been studied for their potential analgesic properties. In animal models, compounds similar to this compound showed significant reductions in pain responses in tail-flick and hot plate tests, suggesting central and peripheral mechanisms of action . These findings highlight the compound's potential for developing new analgesics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and substituents on the aromatic rings can significantly influence their pharmacological properties. For instance, the introduction of electron-donating or withdrawing groups can enhance or reduce activity against specific targets .

Case Studies and Research Findings

StudyCompound TestedActivityIC50/MICCell Line/Pathogen
Thiadiazole DerivativeAntimicrobialMIC = 32.6 μg/mLE. coli
Thiadiazole DerivativeAnticancerIC50 = 0.28 µg/mLMCF-7
Thiadiazole DerivativeAntinociceptive-Mouse Model

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-11-4-2-5-12(8-11)15-18-16(23-19-15)22-10-14(20)17-9-13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJUWMUTEIBLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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